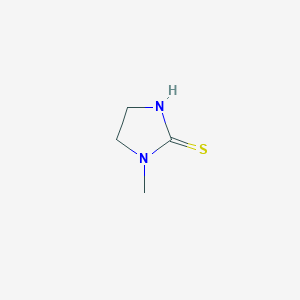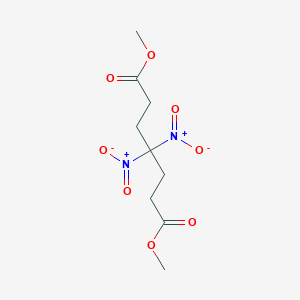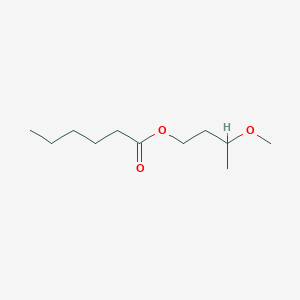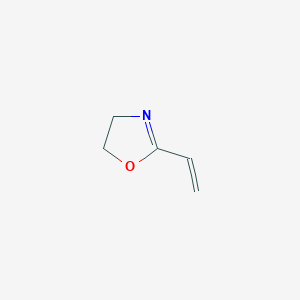
4,5-Dihydrooxazole, 2-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydrooxazole, 2-vinyl-: is an organic compound with the molecular formula C5H7NO It features an oxazole ring with a vinyl group attached to the second carbon atom This compound is part of the oxazole family, which is known for its biological and chemical significance Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4,5-Dihydrooxazole, 2-vinyl- involves the reaction of 1-chloro-2-butanol with hydrazine hydrate in the presence of acetoacetic anhydride. This reaction yields 4,5-Dihydrooxazole-2-butanone, which is then reduced using hydrogen gas and a suitable catalyst to produce 4,5-Dihydrooxazole, 2-vinyl- .
Industrial Production Methods:
Industrial production of 4,5-Dihydrooxazole, 2-vinyl- typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
4,5-Dihydrooxazole, 2-vinyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogen gas and a suitable catalyst.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxazoles.
Reduction: 4,5-Dihydrooxazole, 2-ethyl-.
Substitution: Substituted oxazoles with different functional groups.
Scientific Research Applications
4,5-Dihydrooxazole, 2-vinyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydrooxazole, 2-vinyl- involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
4,5-Dihydroisoxazole: Contains an isoxazole ring instead of an oxazole ring.
2-Vinyl-4,5-dihydrothiazole: Features a thiazole ring with a vinyl group.
2-Vinyl-4,5-dihydroimidazole: Contains an imidazole ring with a vinyl group.
Comparison:
4,5-Dihydrooxazole, 2-vinyl-:
4,5-Dihydroisoxazole: has similar reactivity but differs in the position of the nitrogen and oxygen atoms within the ring.
2-Vinyl-4,5-dihydrothiazole: and have sulfur and additional nitrogen atoms, respectively, which influence their chemical behavior and applications.
Properties
IUPAC Name |
2-ethenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h2H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSIHIZDSHADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

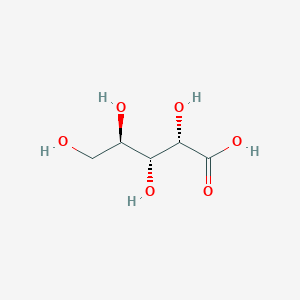
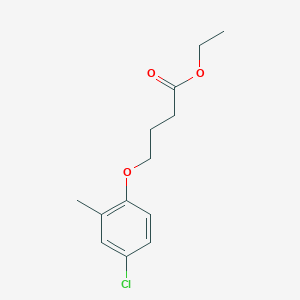





![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)

